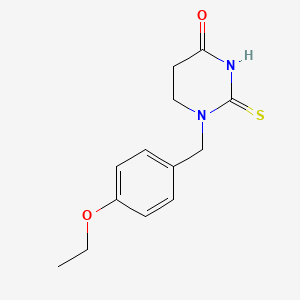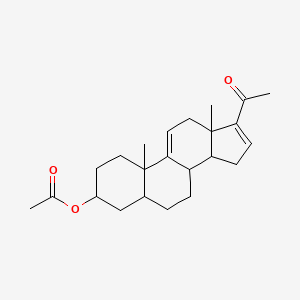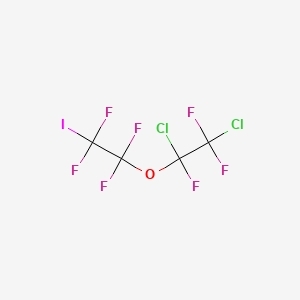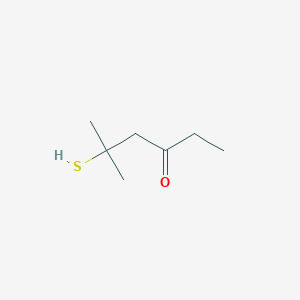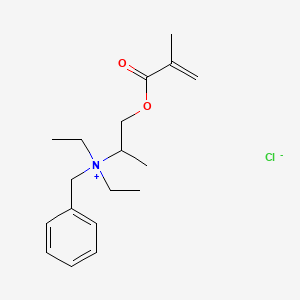
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H22ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a diethylamino group, and a methacryloyloxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of methacryloyl chloride with diethylaminoethanol to form an intermediate, which is then reacted with benzyl chloride to yield the final product . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The methacryloyloxyethyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and initiators for polymerization reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, polymerization reactions can yield polymers with varying molecular weights and properties, while substitution reactions can produce a variety of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death . This property is particularly useful in its application as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzyldimethyl(2-(methacryloyloxy)ethyl)ammonium chloride: Similar in structure but with dimethyl groups instead of diethyl groups.
Benzyldimethyl(2-(acryloyloxy)ethyl)ammonium chloride: Similar but with an acryloyloxy group instead of a methacryloyloxy group.
Uniqueness
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo polymerization and its antimicrobial activity make it particularly valuable in various applications .
Propiedades
Número CAS |
93842-83-2 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
benzyl-diethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,13-17-11-9-8-10-12-17)16(5)14-21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |
Clave InChI |
KGERKPITQIXMGT-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C(=C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


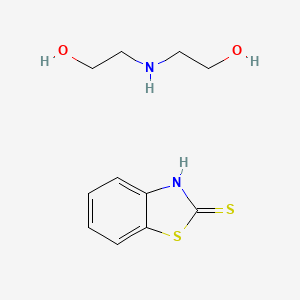


![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
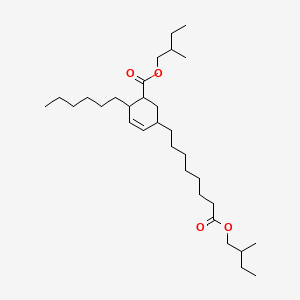
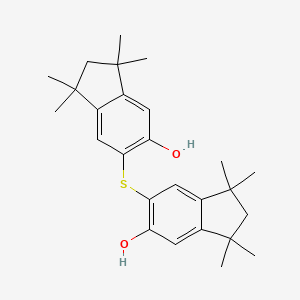
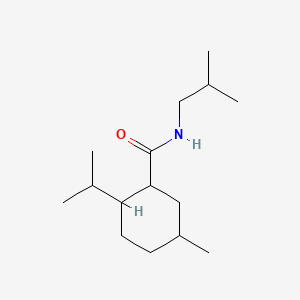
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
